molecular formula C10H15NO2 B15233817 (1S,2S)-1-amino-1-(2-methoxyphenyl)propan-2-ol

(1S,2S)-1-amino-1-(2-methoxyphenyl)propan-2-ol

Cat. No.: B15233817
M. Wt: 181.23 g/mol
InChI Key: AJKHUSYYXZDIRC-OIBJUYFYSA-N
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Description

(1S,2S)-1-amino-1-(2-methoxyphenyl)propan-2-ol is a chiral compound with a unique structure that includes an amino group, a methoxyphenyl group, and a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-amino-1-(2-methoxyphenyl)propan-2-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone using a chiral reducing agent to ensure the desired stereochemistry. Another approach is the asymmetric synthesis starting from chiral precursors.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-amino-1-(2-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields the corresponding ketone, while reduction of the amino group yields the corresponding amine.

Scientific Research Applications

(1S,2S)-1-amino-1-(2-methoxyphenyl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,2S)-1-amino-1-(2-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-1-amino-1-(2-methoxyphenyl)propan-2-ol
  • (1S,2S)-1-amino-1-(4-methoxyphenyl)propan-2-ol
  • (1S,2S)-1-amino-1-(2-hydroxyphenyl)propan-2-ol

Uniqueness

(1S,2S)-1-amino-1-(2-methoxyphenyl)propan-2-ol is unique due to its specific stereochemistry and the presence of both an amino group and a methoxyphenyl group. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

(1S,2S)-1-amino-1-(2-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H15NO2/c1-7(12)10(11)8-5-3-4-6-9(8)13-2/h3-7,10,12H,11H2,1-2H3/t7-,10+/m0/s1

InChI Key

AJKHUSYYXZDIRC-OIBJUYFYSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC=CC=C1OC)N)O

Canonical SMILES

CC(C(C1=CC=CC=C1OC)N)O

Origin of Product

United States

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